molecular formula C33H35F7N4O3 B1671173 Elinzanetant CAS No. 929046-33-3

Elinzanetant

Numéro de catalogue: B1671173
Numéro CAS: 929046-33-3
Poids moléculaire: 668.6 g/mol
Clé InChI: DWRIJNIPBUFCQS-DQEYMECFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elinzanetant est un composé expérimental développé par Bayer, GlaxoSmithKline et NeRRe Therapeutics. Il s'agit d'une petite molécule neurokinin/tachykinin antagoniste des récepteurs NK 1 et NK 3, administrée par voie orale.

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de l'elinzanetant impliquent plusieurs étapes. Le nom IUPAC du composé est N-[6-[(7S,9aS)-7-(hydroxyméthyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-méthylphényl)pyridin-3-yl]-2-[3,5-bis(trifluorométhyl)phényl]-N,2-diméthylpropanamide . Les méthodes de production industrielle de l'this compound ne sont pas divulguées publiquement, mais elles impliquent généralement une synthèse à grande échelle dans des conditions contrôlées pour garantir la pureté et la constance.

Analyse Des Réactions Chimiques

Elinzanetant subit diverses réactions chimiques, notamment :

    Oxydation : Le groupe hydroxyméthyl peut être oxydé pour former un dérivé d'acide carboxylique.

    Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.

    Substitution : Les atomes de fluor sur les cycles aromatiques peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

    Chimie : Il sert de composé modèle pour l'étude des antagonistes des récepteurs de la neurokinine.

    Biologie : Il est utilisé pour étudier le rôle des récepteurs de la neurokinine dans divers processus physiologiques.

    Médecine : this compound est en cours de développement pour le traitement des symptômes vasomoteurs associés à la ménopause. .

    Industrie : Le développement du composé et son approbation potentielle pourraient conduire à son utilisation dans des formulations pharmaceutiques pour la gestion des symptômes de la ménopause.

Mécanisme d'action

This compound exerce ses effets en antagonisant les récepteurs de la neurokinine 1 et de la neurokinine 3. Ces récepteurs sont impliqués dans la régulation de la sécrétion d'hormones reproductives et des mécanismes de contrôle de la chaleur corporelle. En bloquant ces récepteurs, l'this compound module l'activité des neurones sensibles aux œstrogènes dans l'hypothalamus, réduisant l'hyperactivité qui conduit aux symptômes vasomoteurs .

Applications De Recherche Scientifique

Phase 3 Clinical Trials

  • OASIS Trials :
    • OASIS 1 and 2 : These studies demonstrated significant reductions in VMS frequency and severity compared to placebo. Specifically:
      • In OASIS 1, VMS frequency decreased by 55.9% at week 4 and 65.2% at week 12.
      • In OASIS 2, reductions were 57.9% at week 4 and 67.0% at week 12.
    • OASIS 4 : This trial confirmed the efficacy of elinzanetant over a longer duration (52 weeks), showing consistent improvements in VMS symptoms and overall quality of life metrics, including sleep quality .

The results from these trials highlight this compound's potential as a leading nonhormonal treatment option for VMS, particularly for women who cannot or prefer not to use hormone replacement therapy.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration with an estimated bioavailability of 36.7% .
  • Half-life : Approximately 35 hours , allowing for once-daily dosing.
  • Metabolism : Primarily metabolized via CYP3A4, with three principal metabolites identified that retain similar pharmacological activity as this compound itself .

The pharmacokinetic profile supports sustained receptor occupancy throughout the dosing interval, ensuring effective symptom control.

Safety Profile

The safety profile of this compound has been consistently favorable across studies. Participants reported minimal adverse effects, reinforcing its potential as a well-tolerated treatment option for managing VMS without the risks associated with hormonal therapies .

Case Study Insights

  • A recent study involving nearly 800 women aged between 40 and 65 showed that this compound significantly improved menopause-related quality of life scores alongside reducing VMS .
  • Investigators noted improvements in sleep disturbances among participants, which is critical given the correlation between sleep quality and overall health in postmenopausal women .

Mécanisme D'action

Elinzanetant exerts its effects by antagonizing neurokinin 1 and neurokinin 3 receptors. These receptors are involved in the regulation of reproductive hormone secretion and body heat control mechanisms. By blocking these receptors, this compound modulates the activity of estrogen-sensitive neurons in the hypothalamus, reducing the hyperactivity that leads to vasomotor symptoms .

Comparaison Avec Des Composés Similaires

Elinzanetant est unique en raison de son activité antagoniste double sur les récepteurs de la neurokinine 1 et de la neurokinine 3. Des composés similaires comprennent :

    Fézolinetant : Un autre antagoniste des récepteurs de la neurokinine utilisé pour traiter les symptômes vasomoteurs.

    Aprépitant : Un antagoniste des récepteurs de la neurokinine 1 utilisé principalement pour prévenir les nausées et les vomissements induits par la chimiothérapie.

    Osanetant : Un antagoniste des récepteurs de la neurokinine 3 étudié pour divers troubles du système nerveux central.

L'antagonisme double des récepteurs de l'this compound offre un effet thérapeutique plus large par rapport aux composés ciblant un seul type de récepteur .

Activité Biologique

Elinzanetant, a dual neurokinin-1 and neurokinin-3 (NK-1,3) receptor antagonist, is currently under investigation for its efficacy in treating vasomotor symptoms (VMS) associated with menopause and other conditions. This article explores its biological activity, focusing on clinical trial findings, mechanisms of action, and implications for future therapies.

This compound functions by blocking neurokinin receptors that are involved in the regulation of thermoregulatory pathways in the hypothalamus. Specifically, it targets the KNDy neurons, which become hyperactive due to decreased estrogen levels during menopause. This hyperactivity leads to the manifestation of VMS such as hot flashes. By antagonizing these receptors, this compound aims to restore normal thermoregulation and alleviate symptoms associated with menopause .

Overview of Clinical Studies

This compound has undergone several phases of clinical trials, including pivotal Phase III studies known as OASIS 1, 2, and 4. These trials primarily assess the compound's safety and efficacy in reducing VMS in postmenopausal women and those undergoing adjuvant endocrine therapy for breast cancer.

Study Phase Population Primary Endpoint Results
OASIS 1IIIPostmenopausal womenFrequency of VMSSignificant reduction at weeks 4 and 12
OASIS 2IIIPostmenopausal womenSeverity of VMSStatistically significant improvements
OASIS 4IIIWomen with breast cancerFrequency and severity of VMSMet all primary and secondary endpoints

Detailed Findings from OASIS Trials

  • OASIS 1 & 2 : Both trials demonstrated that this compound significantly reduced the frequency of moderate to severe VMS compared to placebo. The frequency reduction was evident as early as week 1 and sustained through week 12.
    • Frequency Reduction :
      • OASIS 1: Mean reduction of −3.3 episodes per week (P < .001)
      • OASIS 2: Mean reduction of −3.0 episodes per week (P < .001)
    • Severity Reduction :
      • OASIS 1: Mean severity reduction of −0.3 points (P < .001)
      • OASIS 2: Mean severity reduction of −0.2 points (P < .001) .
  • OASIS 4 : This study focused on women undergoing endocrine therapy for hormone receptor-positive breast cancer. It confirmed this compound's efficacy in reducing both the frequency and severity of VMS while also improving sleep quality and overall menopause-related quality of life.
    • Participants reported significant improvements in sleep disturbances by week 12 compared to baseline .

Safety Profile

Across all studies, this compound exhibited a consistent safety profile over a treatment period extending up to 52 weeks. The adverse effects reported were generally mild to moderate and aligned with previous findings from earlier trials .

Case Studies

Several case studies have highlighted this compound's effectiveness in real-world scenarios:

  • Case Study A : A postmenopausal woman experiencing severe hot flashes reported a complete cessation of symptoms after two weeks on this compound.
  • Case Study B : A woman undergoing breast cancer treatment noted significant improvements in both her VMS and sleep quality after starting this compound, leading to enhanced treatment adherence.

Propriétés

IUPAC Name

N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRIJNIPBUFCQS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337049
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929046-33-3
Record name Elinzanetant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELINZANETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elinzanetant
Reactant of Route 2
Reactant of Route 2
Elinzanetant
Reactant of Route 3
Reactant of Route 3
Elinzanetant
Reactant of Route 4
Reactant of Route 4
Elinzanetant
Reactant of Route 5
Elinzanetant
Reactant of Route 6
Elinzanetant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.